N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-16-6-8-18(9-7-16)27-14-19(24-25-27)21(29)26-12-10-17(11-13-26)23-20(28)15-4-2-1-3-5-15/h1-9,14,17H,10-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEVNAFCAPCEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Objectives
N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide consists of three primary components:
- Benzamide core : Provides structural rigidity and potential hydrogen-bonding interactions.
- Piperidine ring : Enhances solubility and serves as a conformational scaffold.
- 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl group : Introduces aromaticity and electron-withdrawing properties via the fluorine substituent.
The synthesis aims to sequentially couple these fragments while maintaining regioselectivity in triazole formation and ensuring high yields.
Synthetic Strategies
Retrosynthetic Analysis
The target compound can be dissected into two key intermediates:
- Intermediate A : 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl chloride.
- Intermediate B : N-(Piperidin-4-yl)benzamide.
Coupling these intermediates via amide bond formation constitutes the final step.
Stepwise Synthesis
Synthesis of 1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carbonyl Chloride
Azide Preparation
4-Fluorophenyl azide is synthesized via diazotization of 4-fluoroaniline using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by reaction with sodium azide (NaN₃).
$$
\text{4-Fluoroaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{4-Fluorophenyl azide}
$$
CuAAC Reaction
The azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propiolic acid to yield 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Catalysis by Cu(I) ensures regioselective 1,4-disubstituted triazole formation.
$$
\text{4-Fluorophenyl azide} + \text{HC≡CCOOH} \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{Triazole carboxylic acid}
$$
Carbonyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:
$$
\text{Triazole carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Triazole carbonyl chloride}
$$
Synthesis of N-(Piperidin-4-yl)Benzamide
Benzoylation of Piperidine-4-Amine
Piperidine-4-amine is reacted with benzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base:
$$
\text{Piperidine-4-amine} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(Piperidin-4-yl)Benzamide}
$$
Final Coupling Reaction
Intermediate A (triazole carbonyl chloride) is coupled with Intermediate B (N-(piperidin-4-yl)benzamide) in anhydrous DCM under nitrogen atmosphere. Et₃N is added to neutralize HCl:
$$
\text{Triazole carbonyl chloride} + \text{N-(Piperidin-4-yl)Benzamide} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Reaction Conditions :
- Temperature: 0°C → room temperature (20°C).
- Time: 12–16 hours.
- Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Catalysis
Catalytic Systems for CuAAC
Characterization and Analytical Data
Spectral Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.
-
Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine and benzamide moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Aryl Substituent on the Triazole Ring
Compound A : N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-yl)-2-Cyclohexylacetamide
- Structure : Replaces the 4-fluorophenyl group with a 3-chlorophenyl group and substitutes benzamide with 2-cyclohexylacetamide.
- Molecular Formula : C22H28ClN5O2
- Molecular Weight : 429.9 g/mol ( ).
Compound B : 4-Methyl-N-(1-(1-Phenyl-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-yl)Benzamide
- Structure : Lacks fluorination (phenyl instead of 4-fluorophenyl) and introduces a methyl group on the benzamide.
- Molecular Formula : C22H23N5O2
- Molecular Weight : 389.4 g/mol ( ).
- Key Difference : Absence of fluorine reduces electronegativity, possibly affecting hydrogen-bonding interactions in biological targets .
Modifications to the Amide Substituent
Compound C : N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-yl)Furan-2-Carboxamide
- Structure : Replaces benzamide with furan-2-carboxamide.
- Molecular Formula : C19H18FN5O3
- Molecular Weight : 383.38 g/mol ( ).
- Key Difference : The furan ring introduces oxygen-based polarity, which could influence solubility and metabolic stability .
Compound D : N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-yl)Isonicotinamide
Pharmacological Context of Analogs
- highlights benzamide derivatives (e.g., Compound E : N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide) as SARS-CoV-2 inhibitors, suggesting the piperidine-benzamide scaffold’s relevance in antiviral design .
- reports fluorinated benzamides (e.g., Compound F : 2,3,4,5,6-pentafluoro-N-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)benzamide) as biofilm inhibitors, underscoring the role of fluorine in enhancing antibacterial activity .
Structural and Functional Insights
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity improve metabolic stability and binding precision, whereas chlorine’s larger size may enhance hydrophobic interactions ( ).
- Aromatic vs. Heterocyclic Amides : Benzamide derivatives (target compound) likely exhibit stronger π-π stacking with aromatic receptor residues compared to furan-based analogs ( ).
- Steric Effects : Methyl or dimethyl substitutions (e.g., Compound D) could reduce binding efficiency to sterically sensitive targets but improve selectivity ( ).
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including its potential therapeutic applications and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring , piperidine , and benzamide moieties. The presence of the 4-fluorophenyl group enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 302.33 g/mol.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this compound demonstrated significant inhibition of cell proliferation in breast cancer cells, inducing apoptosis and G2/M phase cell cycle arrest. The mechanism involved the production of reactive oxygen species (ROS) and inhibition of the Notch-AKT signaling pathway, which is crucial for cancer cell survival and proliferation .
2. Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory properties. It targets specific enzymes involved in metabolic pathways, showcasing potential as a therapeutic agent in metabolic disorders. The compound's ability to modulate biochemical pathways indicates its versatility in drug development.
3. Antimicrobial Activity
The compound has shown promise against various microbial strains. Its structural components may enhance its interaction with microbial targets, leading to effective inhibition of growth. Further studies are needed to elucidate the specific mechanisms underlying its antimicrobial effects.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than standard chemotherapeutics, suggesting superior efficacy .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the compound's ability to inhibit specific enzymes associated with metabolic disorders. The study utilized kinetic assays to determine the IC50 values for various enzymes, revealing potent inhibitory activity comparable to existing inhibitors in clinical use.
Q & A
Q. Characterization Methods :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. Aromatic protons (δ 7.2–8.1 ppm) and piperidine methylenes (δ 2.5–3.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 409.15) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
How can researchers optimize reaction yields during synthesis?
Answer:
Yield optimization requires systematic parameter adjustments:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling steps, while dichloromethane minimizes side reactions in amidation .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acyl chloride formation), and 60–80°C for cyclization .
- Catalyst Screening : Use Cu(I) catalysts (e.g., CuBr) for regioselective triazole formation, monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Workup Strategies : Precipitation in cold ether removes unreacted reagents, improving crude purity .
What strategies are recommended for resolving structural ambiguities in this compound?
Answer:
Ambiguities (e.g., tautomerism in triazole rings) are addressed via:
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., piperidine-chair conformation) .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm substituent positions .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen connectivity in triazole moieties .
How should researchers validate target interactions in biological assays?
Answer:
- In Vitro Binding Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (e.g., KD < 1 µM for kinase targets) .
- Dose-Response Curves : IC50 determination via enzymatic assays (e.g., ATPase inhibition) with positive controls (e.g., staurosporine) .
- Cellular Uptake Studies : LC-MS quantifies intracellular concentrations after 24-hour exposure .
How can contradictory bioactivity data between studies be reconciled?
Answer:
- Purity Verification : Reanalyze compound batches via HPLC and ¹H NMR to exclude degradation products .
- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 vs. HeLa discrepancies) .
- Orthogonal Assays : Confirm results with complementary methods (e.g., Western blotting alongside enzymatic assays) .
What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME estimate LogP (~3.2), suggesting moderate blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., kinase ATP-binding pockets) .
What safety protocols are critical during handling?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during solvent evaporation (e.g., dichloromethane) .
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .
How can researchers investigate structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chloro or methyl groups) and compare bioactivity .
- Pharmacophore Mapping : Identify critical motifs (e.g., triazole-carbonyl group) via 3D-QSAR using CoMFA/CoMSIA .
- Free-Wilson Analysis : Quantify contributions of individual moieties to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
